4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
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Overview
Description
4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is an organic compound belonging to the class of salicylic acids. These compounds are characterized by the presence of an ortho-hydroxylated benzoic acid structure.
Preparation Methods
The synthesis of 4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid typically involves a multi-step process. One common synthetic route includes the sulfonylation of 4-fluoro-3-methylaniline followed by coupling with 2-hydroxybenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid.
Scientific Research Applications
4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid include other salicylic acid derivatives such as:
4-Fluorosalicylic acid: Differing by the absence of the sulfonylamino group.
4-Fluoro-3-methylphenylboronic acid: Differing by the presence of a boronic acid group instead of the sulfonylamino group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12FNO5S |
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Molecular Weight |
325.31 g/mol |
IUPAC Name |
4-[(4-fluoro-3-methylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H12FNO5S/c1-8-6-10(3-5-12(8)15)22(20,21)16-9-2-4-11(14(18)19)13(17)7-9/h2-7,16-17H,1H3,(H,18,19) |
InChI Key |
KTOQBPDCCDUFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)F |
Origin of Product |
United States |
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